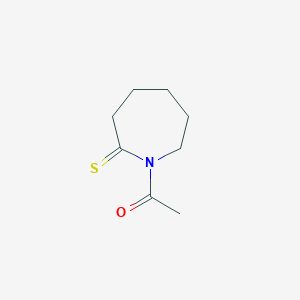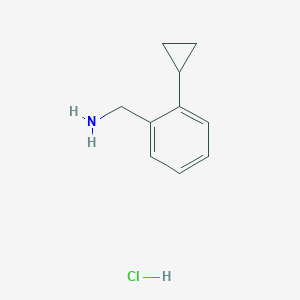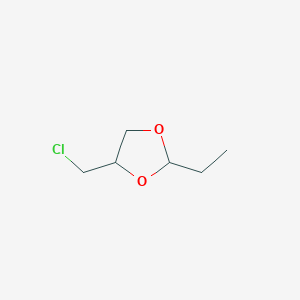
4-(Chloromethyl)-2-ethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-ethyl-1,3-dioxolane is a chemical compound that is commonly used in scientific research applications due to its unique properties. This compound is a colorless liquid that is soluble in water and has a molecular weight of 146.61 g/mol.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane is not fully understood. However, it is believed that the compound acts as an alkylating agent, which means that it can add an alkyl group to another molecule. This can lead to changes in the structure and function of the molecule, which can have various effects on biological systems.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. However, studies have shown that the compound can induce DNA damage and inhibit cell growth in certain cancer cell lines. It has also been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane in lab experiments is its high reactivity, which allows it to be used in a wide range of reactions. It is also readily available and relatively inexpensive. However, the compound is highly reactive and can be hazardous to handle, which requires special precautions to be taken when working with it.
Future Directions
There are several future directions for research on 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and lower costs. Another area of research is the investigation of the compound's potential as an anticancer agent, as well as its antimicrobial properties. Additionally, the use of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane in the synthesis of new materials and drug molecules is an area of ongoing research.
Conclusion
In conclusion, 4-(Chloromethyl)-2-ethyl-1,3-dioxolane is a valuable compound in scientific research due to its unique properties and versatility. Its high reactivity makes it useful in a wide range of reactions, and its potential as an anticancer and antimicrobial agent makes it an area of ongoing research. As with any chemical compound, precautions must be taken when handling 4-(Chloromethyl)-2-ethyl-1,3-dioxolane due to its hazardous nature.
Synthesis Methods
The synthesis of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane involves the reaction between 2-ethyl-1,3-dioxolane and thionyl chloride in the presence of pyridine. The reaction takes place at room temperature and the product is obtained in high yield. This method is widely used in the production of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane for scientific research purposes.
Scientific Research Applications
4-(Chloromethyl)-2-ethyl-1,3-dioxolane is used in various scientific research applications, including as a reagent in organic synthesis, as a solvent in chemical reactions, and as a building block in the synthesis of complex organic molecules. It is also used as a starting material for the synthesis of other compounds such as 4-(Methylthio)methyl-2-ethyl-1,3-dioxolane and 4-(Hydroxymethyl)-2-ethyl-1,3-dioxolane.
properties
IUPAC Name |
4-(chloromethyl)-2-ethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-6-8-4-5(3-7)9-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVSSQQQAZRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(O1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


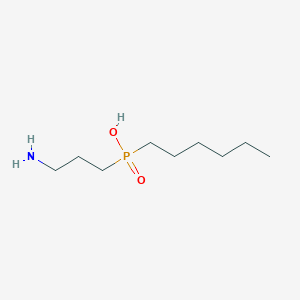



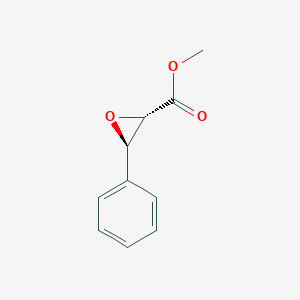
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)
![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)
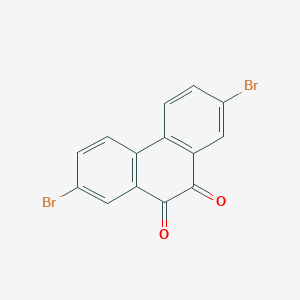
![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)
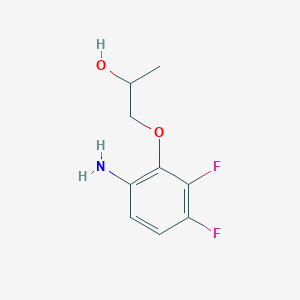
![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)
